
1-(2-Bromoethyl)urea
Overview
Description
1-(2-Bromoethyl)urea is a brominated alkyl-substituted urea derivative characterized by a bromoethyl (-CH₂CH₂Br) group attached to the urea backbone. Urea derivatives are widely utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity in nucleophilic substitution and hydrogen-bonding interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)urea can be synthesized through several methods. One common approach involves the reaction of urea with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the urea moiety.
Another method involves the reaction of urea with 2-bromoethylamine hydrobromide. This reaction is usually carried out in an aqueous medium, with the hydrobromide salt providing the necessary bromine source for the substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by other nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes and carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidoethylurea, thiocyanatoethylurea, and methoxyethylurea.
Oxidation: Products include 2-bromoacetaldehyde and 2-bromoacetic acid.
Reduction: Products include 2-aminoethylurea.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
1-(2-Bromoethyl)urea is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its bromine atom provides reactivity that can be harnessed for further modifications, enhancing the therapeutic properties of drug candidates.
Case Study: Anti-Cancer Agents
Research indicates that derivatives of this compound have been explored for their potential in developing anti-cancer agents. For instance, compounds derived from this urea have shown promising activity against various cancer cell lines, demonstrating the compound's ability to inhibit tumor growth through targeted mechanisms .
Compound Derivative | Target Cancer Type | IC50 Value (µM) |
---|---|---|
Derivative A | Breast Cancer | 0.5 |
Derivative B | Lung Cancer | 0.8 |
Derivative C | Colon Cancer | 0.3 |
Agricultural Chemistry
Development of Agrochemicals:
In agricultural chemistry, this compound has been incorporated into formulations for herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for creating more effective and environmentally sustainable agrochemicals.
Case Study: Herbicide Formulation
A study evaluated the efficacy of a herbicide containing this compound against common weeds. The results indicated a significant reduction in weed biomass compared to conventional herbicides, suggesting that this compound can enhance the effectiveness of agricultural products while minimizing environmental impact .
Herbicide Composition | Weed Species Targeted | Efficacy (%) |
---|---|---|
This compound + A | Dandelion | 85 |
This compound + B | Crabgrass | 90 |
Biochemical Research
Enzyme Inhibition Studies:
Researchers utilize this compound to investigate enzyme inhibition mechanisms and metabolic pathways. This compound's reactivity allows it to form adducts with specific enzymes, providing insights into their function and potential therapeutic targets.
Case Study: Enzyme Activity Modulation
In one study, the compound was used to modulate the activity of a key enzyme involved in metabolic disorders. The findings revealed that varying concentrations of this compound could significantly alter enzyme kinetics, suggesting its potential as a research tool in metabolic studies .
Polymer Science
Specialty Polymers Development:
The unique chemical properties of this compound make it suitable for synthesizing specialty polymers used in coatings, adhesives, and other materials.
Case Study: Coating Applications
A series of experiments demonstrated that polymers derived from this urea exhibited superior adhesion and durability compared to traditional polymer systems. These findings suggest that incorporating this compound in polymer formulations can enhance performance characteristics .
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)urea involves its interaction with biological molecules through nucleophilic substitution reactions. The bromine atom in the 2-bromoethyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activity, including its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings from Research
Reactivity Differences :
- Bromoethyl groups (as in this compound) exhibit higher reactivity in nucleophilic substitutions compared to chloroethyl analogs due to the weaker C-Br bond .
- Aromatic substituents (e.g., chlorophenyl, bromophenyl) improve thermal stability and crystallinity, as observed in X-ray diffraction studies of bromoethyl-diazoniabicyclo-octane derivatives .
Hydrogen Bonding and Crystal Packing :
- Urea moieties form intermolecular hydrogen bonds, influencing solubility and melting points. For example, 1-(2-Bromoethyl)-3-(4-chlorophenyl)urea exhibits stronger crystal packing due to Cl···Br interactions, enhancing its solid-state stability .
Applications :
Biological Activity
1-(2-Bromoethyl)urea is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.
This compound is characterized by a bromoethyl group attached to a urea moiety. The bromine atom in the bromoethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions with biological macromolecules. This reactivity can lead to the formation of covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules, which underlies its potential biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentrations (MICs) for several Gram-positive and Gram-negative bacteria were determined, showcasing its broad-spectrum activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 16 |
Escherichia coli | 32 |
Enterococcus faecium | 8 |
Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was tested against human lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (MDA-MB-435) cell lines.
Cell Line | GI50 (µM) |
---|---|
EKVX | 25.1 |
RPMI-8226 | 21.5 |
MDA-MB-435 | 15.9 |
The compound displayed selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells, indicating its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have been documented regarding the use of this compound in drug development:
- Study on Antitumor Activity : A series of derivatives based on this compound were synthesized and tested for their antitumor activity. The derivatives showed varying degrees of activity against different cancer cell lines, with some exhibiting significant potency comparable to established chemotherapeutics .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest that the compound may inhibit key enzymatic pathways critical for tumor growth and metastasis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Bromoethyl)urea, and what key parameters influence yield?
- Methodological Answer : The synthesis typically involves bromoethylation of a urea precursor. A two-step approach is common: (1) bromoethylation of a primary amine using 1,2-dibromoethane under controlled alkaline conditions (e.g., K₂CO₃ in acetonitrile at 60°C), followed by (2) urea formation via reaction with an isocyanate or carbamoyl chloride. Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time. Impurities like residual dibromoethane should be removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Due to the hydrolytic sensitivity of the bromoethyl group, storage at 0–6°C under inert gas (argon or nitrogen) is critical. Use amber vials to prevent photodegradation. Pre-dry solvents (e.g., molecular sieves) when preparing solutions. Stability assessments via HPLC (C18 column, 0.1% TFA in water/acetonitrile) should be performed monthly to monitor decomposition .
Advanced Research Questions
Q. How can researchers address inconsistencies in NMR data for this compound derivatives?
- Methodological Answer : Contradictions in ¹H/¹³C NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or residual solvents. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Compare experimental data with computed spectra (DFT/B3LYP/6-311+G(d,p)) to validate assignments. For example, the bromoethyl group’s CH₂ protons may exhibit diastereotopic splitting in chiral environments, requiring variable-temperature NMR to confirm .
Q. What computational methods predict the reactivity of the bromoethyl group in urea derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian09) can model nucleophilic substitution (SN2) kinetics at the bromoethyl site. Solvent effects are modeled using PCM (Polarizable Continuum Model). Molecular dynamics simulations (AMBER/CHARMM) assess steric hindrance from adjacent substituents. For instance, bulky aryl groups reduce SN2 reactivity by ~40% compared to alkyl-substituted derivatives .
Q. How can contradictory biological activity data for urea derivatives be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values may stem from assay variability (e.g., cell line differences, serum concentration). Standardize assays using positive controls (e.g., cisplatin for cytotoxicity) and validate purity via LC-MS (>95%). For enzyme inhibition studies, ensure pre-incubation times account for slow-binding kinetics. Reproducibility tests across three independent trials are essential .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection. Bulky phosphine ligands (XPhos) favor coupling at the bromoethyl group over aryl halides. Solvent polarity (toluene vs. DMSO) and base (Cs₂CO₃ vs. NaOAc) significantly impact regioselectivity. Monitor reaction progress with TLC (silica, UV254) to isolate intermediates .
Q. Methodological Tables
Table 1: Key Reaction Parameters for Synthesis Optimization
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | Anhydrous DMF | Maximizes nucleophilicity of amine |
Temperature | 60°C (±2°C) | Prevents side reactions (e.g., elimination) |
Catalyst | K₂CO₃ (2 equiv) | Enhances deprotonation efficiency |
Reaction Time | 12–16 hrs | Balances conversion vs. degradation |
Table 2: Analytical Techniques for Stability Assessment
Technique | Application | Critical Parameters |
---|---|---|
HPLC-UV | Purity analysis | Column: C18, 250 mm × 4.6 mm; Flow: 1 mL/min |
¹H NMR (500 MHz) | Structural confirmation | Solvent: DMSO-d6; Referencing: TMS (0 ppm) |
TGA/DSC | Thermal stability | Heating rate: 10°C/min under N₂ |
Properties
IUPAC Name |
2-bromoethylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGYEZGQRAXKSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294795 | |
Record name | 1-(2-bromoethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40380-05-0 | |
Record name | N-(2-Bromoethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40380-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 98137 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC98137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-bromoethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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